molecular formula C9H13N3O B2951497 azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1861963-68-9

azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2951497
CAS No.: 1861963-68-9
M. Wt: 179.223
InChI Key: QBBIYJSMPRIENI-UHFFFAOYSA-N
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Description

Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a heterocyclic compound featuring a methanone core bridged between an azetidine ring and a 1,3-dimethylpyrazole moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, particularly in targeting enzymes and receptors involved in pain management and metabolic disorders . Crystallographic studies using SHELX software (e.g., SHELXL) have confirmed its three-dimensional configuration, highlighting the planar geometry of the pyrazole ring and the puckered azetidine moiety .

Properties

IUPAC Name

azetidin-1-yl-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-6-8(11(2)10-7)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBIYJSMPRIENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanoic acid, while reduction may produce azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanol .

Scientific Research Applications

Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The pyrazole moiety may also contribute to the compound’s biological effects by interacting with different molecular pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents/Features Bioactivity/Application Synthesis Pathway Reference(s)
This compound Azetidine + 1,3-dimethylpyrazole Monoacylglycerol lipase (MAGL) inhibition; analgesic and anti-inflammatory properties Multi-step nucleophilic substitution and coupling reactions
3-(4-(Thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-ylmethanone Azetidine + piperazine-thiazole + indole Reversible MAGL inhibitor; targets neuropathic pain and metabolic syndromes Piperazine-azetidine coupling followed by indole functionalization
(Pyridin-4-yl)[5-(1,3-diphenylpyrazol-4-yl)-3-phenylpyrazolin-1-yl]methanone Pyridine + diphenylpyrazole-pyrazoline Antimicrobial activity; inhibits bacterial growth (e.g., E. coli, S. aureus) Claisen-Schmidt condensation and cyclization
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole + piperidine-ethanone Anticancer and antiviral screening candidates Tetrazole formation via sodium azide, followed by chloroacetylation
(5-Hydroxy-1H-pyrazol-1-yl)(thiophene-5-yl)methanone Hydroxypyrazole + thiophene Antidiabetic activity; modulates glucose uptake Gewald reaction with sulfur, malononitrile, and cyclization

Crystallographic and Computational Insights

  • Crystal Packing: this compound forms hydrogen-bonded dimers via C=O···H–N interactions, as resolved using SHELXL . In contrast, tetrazole derivatives exhibit π–π stacking between aromatic rings .
  • Docking Studies : Molecular docking reveals that the azetidine ring occupies a hydrophobic pocket in MAGL, while the pyrazole group stabilizes the catalytic serine residue through dipole interactions .

Biological Activity

Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthetic routes, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure combining an azetidine ring and a 1,3-dimethyl-1H-pyrazole moiety. This dual-ring system contributes to its distinct chemical reactivity and biological activity.

Molecular Formula: C10_{10}H12_{12}N4_4O

Molecular Weight: 216.23 g/mol

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Starting Materials:
    • Azetidine
    • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
  • Reaction Conditions:
    • The reaction is often conducted under controlled temperatures and may utilize various catalysts to enhance yield and purity.
  • Common Reagents:
    • Oxidizing agents (e.g., potassium permanganate) for oxidation reactions.
    • Reducing agents (e.g., lithium aluminum hydride) for reduction reactions.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. For example, it has been reported to inhibit cell proliferation in various human tumor cell lines, including HeLa and HCT116 cells, with IC50_{50} values indicating significant potency against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research suggests that azetidin derivatives exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.

Neuroprotective Effects

Preliminary studies indicate that azetidin derivatives may possess neuroprotective properties, potentially useful in treating central nervous system disorders. This is attributed to their ability to inhibit phosphodiesterase enzymes involved in signaling pathways related to neuroprotection .

Case Study 1: Anticancer Mechanisms

A study examined the effects of this compound on cancer cell lines. The results demonstrated:

  • Cell Cycle Arrest: Induction of G2/M phase arrest.
  • Apoptosis Induction: Measured by increased levels of phosphorylated histone H3.
Cell LineIC50_{50} (µM)Mechanism
HeLa2.5Apoptosis
HCT1163.0Cell Cycle Arrest

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

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